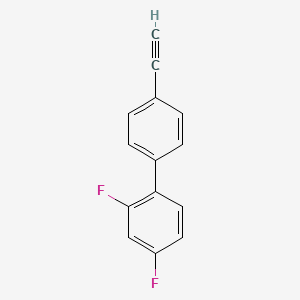

4'-Ethynyl-2,4-difluoro-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-Ethynyl-2,4-difluorobiphenyl is an organic compound with the molecular formula C14H8F2 It is characterized by the presence of an ethynyl group attached to a biphenyl structure, which also contains two fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2,4-difluorobiphenyl typically involves the coupling of 2,4-difluorobiphenyl with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 4’-Ethynyl-2,4-difluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 4’-Ethynyl-2,4-difluorobiphenyl undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4’-ethynyl-2,4-difluorobenzaldehyde.

Reduction: Formation of 4’-ethenyl-2,4-difluorobiphenyl.

Substitution: Formation of 4’-amino-2,4-difluorobiphenyl or 4’-thiol-2,4-difluorobiphenyl.

科学的研究の応用

4’-Ethynyl-2,4-difluorobiphenyl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

作用機序

The mechanism of action of 4’-Ethynyl-2,4-difluorobiphenyl involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions, while the fluorine atoms can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

- 4’-Ethynyl-2-fluorobiphenyl

- 4’-Ethynyl-4-fluorobiphenyl

- 4’-Ethynyl-2,4-dichlorobiphenyl

Comparison: 4’-Ethynyl-2,4-difluorobiphenyl is unique due to the presence of two fluorine atoms, which enhance its chemical stability and electronic properties compared to its analogs. The ethynyl group also provides a site for further functionalization, making it a versatile compound for various applications.

生物活性

4'-Ethynyl-2,4-difluoro-biphenyl (EDFB) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of EDFB, summarizing findings from various studies, including its antibacterial properties, cytotoxicity, and potential applications in drug development.

Chemical Structure

EDFB is a biphenyl derivative characterized by the presence of ethynyl and difluoro substituents. Its chemical structure can be represented as follows:

Biological Activity Overview

Research has indicated that EDFB exhibits significant biological activity, particularly against various bacterial strains. The following sections detail specific findings related to its antibacterial properties, cytotoxicity, and other relevant biological effects.

Antibacterial Activity

Several studies have investigated the antibacterial properties of EDFB. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial potency of EDFB was assessed through MIC values against multiple bacterial strains. Notably:

- Staphylococcus aureus: MIC = 8 μg/mL

- Escherichia coli: MIC = 16 μg/mL

- Pseudomonas aeruginosa: MIC = 32 μg/mL

These results suggest that EDFB is particularly effective against Gram-positive bacteria compared to Gram-negative counterparts .

Table 1: Antibacterial Activity of EDFB

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Bacillus cereus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity Studies

In addition to its antibacterial effects, EDFB has been evaluated for cytotoxicity against human cell lines. A study indicated that prolonged exposure to higher concentrations of EDFB resulted in selective cytotoxicity towards bacterial cells while sparing human embryonic kidney cells (HEK-293) .

The mechanism by which EDFB exerts its antibacterial effects may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. Further research is required to elucidate these mechanisms fully.

Environmental Impact

EDFB's fluorinated nature raises concerns regarding its environmental persistence and potential toxicity. Studies have shown that fluorinated compounds can accumulate in ecosystems, leading to long-term ecological consequences .

Case Studies

- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of EDFB in combating antibiotic-resistant strains of bacteria, demonstrating its potential as a therapeutic agent in treating infections that are otherwise difficult to manage .

- Biodegradation Research : Research into the biodegradation of fluorinated biphenyls indicates that certain microorganisms can metabolize compounds similar to EDFB, suggesting possible pathways for environmental remediation .

特性

分子式 |

C14H8F2 |

|---|---|

分子量 |

214.21 g/mol |

IUPAC名 |

1-(4-ethynylphenyl)-2,4-difluorobenzene |

InChI |

InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16/h1,3-9H |

InChIキー |

AVUOTFYNSCPADS-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。